4-Methyl-3-nitrobenzohydrazide
Overview
Description
4-Methyl-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives : A study involved synthesizing 1,3,4-oxadiazole derivatives using 3-methyl-4-nitrobenzhydrazide, which displayed promising antimicrobial activity, particularly against Staphylococcus spp., and low cytotoxicity, indicating potential as antimicrobial agents (Paruch et al., 2020).
Antihypertensive α-Blocking Agents : Hydrazides, including 4-nitrobenzohydrazide, were used in the synthesis of compounds with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Tuberculostatic Activity of 4-Nitrobenzohydrazide Derivatives : Research on novel 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives, synthesized from 4-nitrobenzohydrazide, showed promising tuberculostatic activity, suggesting potential applications in tuberculosis treatment (Gobis et al., 2012).
Cytotoxicity and Antimicrobial Evaluation of Oxadiazoles and Thiadiazoles : 2-(5-methyl-2-nitrophenyl)-5-substituted 1,3,4-oxadiazoles and thiadiazoles, derived from 5-methyl-2-nitrobenzohydrazide, exhibited significant cytotoxic and antibacterial activities (Mutchu et al., 2018).
Xanthine Oxidase Inhibitory Activity : A study on hydrazones synthesized from 4-nitrobenzohydrazide found one compound particularly effective as a xanthine oxidase inhibitor, suggesting its potential in treating diseases related to xanthine oxidase activity (Han et al., 2022).
Nonlinear Optical Parameters of Hydrazones : Hydrazones derived from 4-nitrobenzohydrazide showed potential for applications in optical devices due to their nonlinear optical properties (Naseema et al., 2010).
Antibacterial Activity of Hydrazone Compounds : Hydrazone compounds synthesized from 4-methylbenzohydrazide exhibited moderate antibacterial activity, with some compounds showing high activity against bacterial strains (Lei et al., 2015).
Solubility and Spectroscopic Analysis : 3-Methyl-4-nitrobenzoic acid, closely related to 4-Methyl-3-nitrobenzohydrazide, was studied for its solubility in various solvents, providing insights into its physical and chemical properties (Acree et al., 2017).
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes that play a crucial role in cellular processes .
Mode of Action
Based on its structural similarity to other nitrobenzohydrazides, it may undergo nucleophilic substitution reactions at the benzylic position . These reactions could lead to changes in the target molecules, potentially altering their function.
Properties
IUPAC Name |
4-methyl-3-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYFNNWYBXZHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395040 | |
Record name | 4-methyl-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-12-8 | |
Record name | Benzoic acid, 4-methyl-3-nitro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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